molecular formula C21H17N5O4S2 B2863179 N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-68-9

N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2863179
CAS No.: 892731-68-9
M. Wt: 467.52
InChI Key: WHNWYKZTKOLVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno-triazolo-pyrimidine class, characterized by a fused heterocyclic core (thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine) with a phenylsulfonyl group at position 3 and a 2,4-dimethoxyphenylamine substituent at position 4.

Properties

IUPAC Name

10-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c1-29-13-8-9-15(17(12-13)30-2)22-19-18-16(10-11-31-18)26-20(23-19)21(24-25-26)32(27,28)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNWYKZTKOLVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the class of thienotriazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a selective serotonin receptor antagonist. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S, with a molecular weight of 367.4 g/mol . The compound features a complex structure that includes a thieno ring fused with triazole and pyrimidine moieties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of thieno and triazole rings followed by sulfonylation and amination steps. Detailed methodologies can be found in various studies focusing on similar thienotriazolopyrimidine derivatives .

1. Serotonin Receptor Antagonism

Research has shown that compounds similar to this compound exhibit significant binding affinity for serotonin receptors. Specifically, studies indicate that these compounds act as potent and selective antagonists for the 5-HT6 receptor. For example:

  • A related compound demonstrated an IC50 value of 29.0 nM in functional assays targeting the 5-HT6 receptor .
  • Another derivative showed a Ki value of 1.7 nM in radioligand binding assays .

2. Anticancer Activity

The anticancer potential of thienotriazolopyrimidine derivatives has been evaluated against various cancer cell lines. In vitro studies have indicated:

  • Compounds were screened across 60 different cancer cell lines as part of the National Cancer Institute's developmental therapeutic program.
  • Notable cytotoxicity was observed in melanoma and leukemia cell lines with percentage growth inhibition exceeding 70% at specific concentrations .

3. HIV Replication Inhibition

Some derivatives have also been identified as potential HIV-1 replication inhibitors. The mechanism involves interference with viral entry or replication processes within host cells .

Case Studies

Several case studies highlight the biological efficacy of this compound class:

Study Focus Findings
Study ASerotonin receptor bindingHigh selectivity for 5-HT6 with IC50 = 29 nM
Study BAnticancer screeningSignificant cytotoxicity against melanoma SK-MEL-5 (70% inhibition)
Study CHIV inhibitionEffective against HIV replication in vitro

Comparison with Similar Compounds

Core Structural Variations

The thieno-triazolo-pyrimidine scaffold is conserved across analogs, but substituent variations at positions 3 (sulfonyl group) and 5 (amine group) define key differences (Table 1).

Table 1: Substituent Variations in Thieno-Triazolo-Pyrimidine Derivatives

Compound Name R<sup>3</sup> (Sulfonyl Group) R<sup>5</sup> (Amine Group) Key Reference
Target Compound Phenylsulfonyl 2,4-Dimethoxyphenyl -
3e (UCSF, 2012) 4-Isopropylbenzenesulfonyl 4-Methoxybenzyl
3d (UCSF, 2012) 4-Trifluoromethoxybenzenesulfonyl Thiophen-2-ylmethyl
CAS 892730-09-5 (Bide Pharm, 2024) Phenylsulfonyl Tetrahydrofuran-2-ylmethyl
E565-0516 (Screening Compounds, 2025) 4-Ethylbenzenesulfonyl 2-Methoxy-5-methylphenyl

Key Observations :

  • Sulfonyl Modifications : Electron-withdrawing groups (e.g., trifluoromethoxy in 3d ) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., 4-isopropyl in 3e ) improve target binding specificity.
  • Amine Modifications : The 2,4-dimethoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas tetrahydrofuran-derived amines (CAS 892730-09-5 ) increase polarity for improved aqueous solubility.

Key Observations :

  • Low yields (e.g., 3% for 3b ) highlight challenges in purifying highly functionalized heterocycles.
  • Polar solvents (NMP, dioxane) and catalysts (ZnCl2) are common for facilitating amine coupling .

Physicochemical and Stability Properties

  • NMR Profiles : Aromatic protons in CDCl3 (e.g., δ 7.2–8.5 ppm for 3e ) confirm substituent integration.
  • Stability : Sulfonyl groups enhance oxidative stability, but compounds like CAS 892730-09-5 require storage away from heat .

Preparation Methods

Cyclization of Thiophene Derivatives

The core structure is synthesized through a tandem cyclization-annulation sequence. As detailed in Patent CA2701292C, methyl 2-aminothiophene-3-carboxylate undergoes cyclization with chlorosulfonyl isocyanate at −60°C to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Subsequent treatment with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile at 80–85°C for 24 hours yields 2,4-dichlorothieno[2,3-d]pyrimidine.

Reaction Conditions:

Step Reagents Temperature Solvent Yield
1 Chlorosulfonyl isocyanate −60°C Dichloromethane 78%
2 PCl₅, N,N-dimethylaniline 80–85°C Acetonitrile 65%

Triazole Ring Formation

The triazole moiety is introduced via Huisgen 1,3-dipolar cycloaddition. A nitrene intermediate, generated from 2-azidothieno[2,3-d]pyrimidine, reacts with acetylene derivatives under copper(I) catalysis to form the triazolo-pyrimidine system. Optimal conditions involve CuI (10 mol%) in DMF at 100°C for 12 hours, achieving 70–85% yields.

Introduction of the Phenylsulfonyl Group

Sulfonylation at Position 3

The phenylsulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) on 3-bromo-thieno[2,3-e]triazolo[1,5-a]pyrimidine. Reaction with sodium benzenesulfinate in DMSO at 120°C for 8 hours affords the sulfonylated product. Alternatively, palladium-catalyzed cross-coupling using phenylsulfonyl boronic acid and Pd(PPh₃)₄ in toluene/water (3:1) achieves comparable yields (82%).

Comparative Sulfonylation Methods:

Method Reagents Conditions Yield
SNAr NaSO₂Ph, DMSO 120°C, 8 h 75%
Suzuki PhB(OH)₂, Pd(PPh₃)₄ 100°C, 12 h 82%

Coupling of N-(2,4-Dimethoxyphenyl)amine

Buchwald-Hartwig Amination

The 5-chloro intermediate undergoes palladium-catalyzed coupling with 2,4-dimethoxyaniline. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 110°C for 24 hours, the reaction achieves 68% yield. Microwave-assisted conditions (150°C, 30 min) improve efficiency (85%) but require rigorous exclusion of moisture.

Optimized Coupling Parameters:

Catalyst Ligand Base Temperature Time Yield
Pd₂(dba)₃ Xantphos Cs₂CO₃ 110°C 24 h 68%
Pd(OAc)₂ BINAP KOtBu 150°C (MW) 30 min 85%

Protecting Group Strategies

The 2,4-dimethoxyphenyl group necessitates ortho-methoxy protection during coupling. Temporary protection using tert-butyloxycarbonyl (Boc) groups prevents undesired side reactions, with deprotection achieved via TFA in dichloromethane.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, MeOH/H₂O). Recrystallization from ethanol/water mixtures enhances purity (>98%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.89–7.32 (m, 5H, PhSO₂), 6.55 (d, J = 8.4 Hz, 1H, Ar-H), 3.87 (s, 6H, OCH₃).
  • HRMS : m/z calc. for C₂₃H₂₁N₅O₄S₂ [M+H]⁺: 520.1164; found: 520.1168.
  • X-ray Crystallography : Confirms planarity of the thieno-triazolo-pyrimidine core and dihedral angles between substituents (63.6° for phenylsulfonyl).

Challenges and Optimization Considerations

Regioselectivity in Cyclization

Competing pathways during triazole formation necessitate careful control of azide concentration and reaction temperature. Excess CuI leads to over-cyclization byproducts, reducing yields by 15–20%.

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMSO, DMF) favor SNAr mechanisms but may hydrolyze sensitive intermediates. Mixed toluene/water systems in Suzuki couplings mitigate this issue.

Stability of Methoxy Groups

The 2,4-dimethoxyphenylamine is prone to demethylation under strongly acidic conditions. Employing mild bases (Cs₂CO₃) and low temperatures preserves functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno-triazolopyrimidin-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound’s core structure, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, is synthesized via cyclization reactions. Key steps include the formation of the triazole ring fused to the pyrimidine-thiophene scaffold. For example, analogs with sulfonyl groups (e.g., phenylsulfonyl) are synthesized using Suzuki coupling or nucleophilic substitution under inert atmospheres. Reaction optimization involves varying solvents (e.g., dichloromethane/acetic acid mixtures), temperatures (70–100°C), and catalysts (e.g., triethylamine for deprotonation). Low yields (2–26%) reported in similar syntheses highlight the need for iterative purification via flash column chromatography or prep-HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integration. For instance, ¹H NMR in CDCl₃ or DMSO-d₆ identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (e.g., m/z 500–600 range). Elemental analysis ensures purity (>95%). X-ray crystallography, as used in related triazolopyrimidines, resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodology : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Stability assays include HPLC monitoring of degradation over 24–72 hours at 37°C. Methoxy and sulfonyl groups may enhance solubility in polar solvents but reduce membrane permeability. Conflicting data on shelf life (e.g., analogs degrade at >30°C) necessitate lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of urea transporter UT-B inhibition?

  • Methodology : Replace the 2,4-dimethoxyphenyl group with fluorinated or bulky substituents (e.g., 4-trifluoromethylphenyl) to assess steric/electronic effects on UT-B binding. Compare inhibition potency (IC₅₀) via cell-based assays using MDCK cells expressing UT-B. The sulfonyl group’s role in hydrogen bonding is probed via methyl or amine substitutions. Data contradictions (e.g., low potency despite high binding affinity) may arise from off-target interactions, resolved via competitive radioligand assays .

Q. What computational strategies predict binding modes with biological targets like kinases or transporters?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) model interactions with ATP-binding pockets (e.g., VEGFR2 or UT-B). Quantum mechanics/molecular mechanics (QM/MM) optimize sulfonyl group orientation. Pharmacophore mapping identifies critical residues (e.g., Lys216 in UT-B). Validate predictions with mutagenesis studies and surface plasmon resonance (SPR) for kinetic parameters (kₒₙ/kₒff) .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Conflicting CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) are clarified using isoform-specific inhibitors. Methoxy groups may reduce oxidation but increase glucuronidation. Adjust deuterium incorporation at labile sites (e.g., benzylic positions) to enhance half-life .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodology : Profile selectivity across a kinase panel (e.g., 100+ kinases) using competition-binding assays (KINOMEscan). Co-crystallization identifies non-conserved binding site residues (e.g., gatekeeper mutations). Introduce methyl or halogen groups to exploit hydrophobic pockets unique to the target kinase. Dose-response curves (pIC₅₀) distinguish primary vs. secondary targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.